N*2*-Isopropyl-3-methyl-benzene-1,2-diamine
Description
N²-Isopropyl-3-methyl-benzene-1,2-diamine is a benzene-1,2-diamine derivative featuring an isopropyl group on the N² nitrogen atom and a methyl substituent at the 3-position of the aromatic ring. This compound’s structure combines steric bulk (isopropyl) and electron-donating alkyl groups (methyl), which may influence its coordination chemistry, solubility, and reactivity.
Properties
IUPAC Name |
3-methyl-2-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYBPFZYAWAMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Isopropyl-3-methyl-benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitro Group: Conversion of the nitro group to an amine using a reducing agent such as iron in hydrochloric acid.
Industrial Production Methods: Industrial production methods for N2-Isopropyl-3-methyl-benzene-1,2-diamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: N-Isopropyl-3-methyl-benzene-1,2-diamine can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or imines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are used for substitution reactions.
Major Products:
Oxidation: Quinones or imines.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
N2-Isopropyl-3-methyl-benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-Isopropyl-3-methyl-benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its role in a particular chemical reaction or its therapeutic effects in a biological system.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
N,N’-Diisopropylethane-1,2-diamine (dieda) : An aliphatic diamine with two isopropyl groups on the nitrogen atoms.
N1-(3-(Dimethylamino)propyl)benzene-1,2-diamine: A benzene-1,2-diamine with a dimethylaminopropyl substituent.
N1-(3-Methoxypropyl)benzene-1,2-diamine : A benzene-1,2-diamine featuring a methoxypropyl group.
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|
| N²-Isopropyl-3-methyl-benzene-1,2-diamine | C₁₀H₁₆N₂ | 164.25 g/mol | N²-isopropyl, 3-methyl | Benzene diamine, alkyl |
| N,N’-Diisopropylethane-1,2-diamine (dieda) | C₈H₂₀N₂ | 144.26 g/mol | Two N-isopropyl groups | Aliphatic diamine |
| N1-(3-(Dimethylamino)propyl)benzene-1,2-diamine | C₁₁H₁₉N₃ | 193.29 g/mol | 3-(dimethylamino)propyl | Benzene diamine, tertiary amine |
| N1-(3-Methoxypropyl)benzene-1,2-diamine | C₁₀H₁₆N₂O | 180.25 g/mol | 3-methoxypropyl | Benzene diamine, ether |
Coordination Chemistry and Stability
- N,N’-Diisopropylethane-1,2-diamine (dieda) : Used in vanadium(II) complexes ([VCl₂(dieda)₂]), where steric bulk from isopropyl groups enhances complex stability by shielding the metal center from decomposition. The study in correlates increased steric bulk with higher decomposition temperatures and improved crystal field stabilization .
- N1-(3-Methoxypropyl)benzene-1,2-diamine : The methoxy group introduces electron-withdrawing effects via oxygen, which could reduce basicity and alter metal-binding affinity compared to alkyl-substituted diamines .
Electronic and Solubility Properties
- N,N’-Diisopropylethane-1,2-diamine: Aliphatic structure and alkyl groups improve solubility in nonpolar solvents, while isopropyl groups reduce polarity.
- N1-(3-(Dimethylamino)propyl)benzene-1,2-diamine: The dimethylamino group increases basicity and solubility in polar solvents due to its tertiary amine functionality .
- N²-Isopropyl-3-methyl-benzene-1,2-diamine : Predicted to exhibit moderate solubility in organic solvents, balancing aromatic hydrophobicity and alkyl group hydrophilicity.
Biological Activity
N2-Isopropyl-3-methyl-benzene-1,2-diamine, also known as a derivative of benzene diamines, has garnered attention in scientific research due to its potential biological activities and applications in various fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H16N2
- Molecular Weight : 168.25 g/mol
- CAS Number : [Not specified in available sources]
N2-Isopropyl-3-methyl-benzene-1,2-diamine interacts with various molecular targets within biological systems. Its mechanism primarily involves:
- Enzyme Interaction : The compound can form hydrogen bonds with enzymes, altering their activity and influencing metabolic pathways.
- Receptor Modulation : It acts as a ligand for specific receptors, potentially leading to changes in cellular functions.
This dual action allows the compound to play a role in both synthetic chemistry and biological systems.
1. Therapeutic Applications
Research indicates that N2-Isopropyl-3-methyl-benzene-1,2-diamine may have several therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that compounds similar to this benzene derivative exhibit cytotoxic effects against various cancer cell lines. For instance, the structural modifications in benzene diamines have shown promising results in inhibiting cell proliferation in vitro .
2. Toxicological Studies
The safety profile of N2-Isopropyl-3-methyl-benzene-1,2-diamine is critical for its application:
- Embryotoxicity : Similar compounds have demonstrated embryotoxic effects in animal models. For example, studies on related diamines indicate significant reductions in reproductive health metrics at certain dosages .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Assessment
A case study focused on the cytotoxic effects of N2-Isopropyl-3-methyl-benzene-1,2-diamine analogs was conducted using various human cancer cell lines. The study revealed that:
- IC50 Values : The IC50 (half maximal inhibitory concentration) values ranged between 5 µM to 20 µM across different cell lines.
- Mechanism of Action : The cytotoxicity was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that the compound could be a lead candidate for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
